N-(1H-Benzotriazol-1-ylmethyl)-N-[2-(4-methoxyphenyl)ethyl]-1H-benzotriazole-1-methanamine
Description
The compound N-(1H-Benzotriazol-1-ylmethyl)-N-[2-(4-methoxyphenyl)ethyl]-1H-benzotriazole-1-methanamine features a bis-benzotriazole scaffold linked via a methanamine group, with a 4-methoxyphenylethyl substituent. Benzotriazole derivatives are known for their pharmacological versatility, including antifungal, antitumor, and enzyme-inhibitory activities . The presence of dual benzotriazole moieties may enhance binding affinity to biological targets through π-π stacking or hydrogen bonding, while the 4-methoxyphenyl group contributes electron-donating effects that modulate solubility and metabolic stability.
Properties
Molecular Formula |
C40H56N6O11 |
|---|---|
Molecular Weight |
796.9 g/mol |
IUPAC Name |
1-cyclopropyl-8-methoxy-6-methyl-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;trihydrate |
InChI |
InChI=1S/2C20H25N3O4.3H2O/c2*1-11-8-14-17(19(27-3)16(11)22-7-6-21-12(2)9-22)23(13-4-5-13)10-15(18(14)24)20(25)26;;;/h2*8,10,12-13,21H,4-7,9H2,1-3H3,(H,25,26);3*1H2 |
InChI Key |
KDCLKOXYPMGTOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1)C2=C(C3=C(C=C2C)C(=O)C(=CN3C4CC4)C(=O)O)OC.CC1CN(CCN1)C2=C(C3=C(C=C2C)C(=O)C(=CN3C4CC4)C(=O)O)OC.O.O.O |
Origin of Product |
United States |
Biological Activity
N-(1H-Benzotriazol-1-ylmethyl)-N-[2-(4-methoxyphenyl)ethyl]-1H-benzotriazole-1-methanamine, with CAS number 221656-37-7, is a compound that has gained attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
- Molecular Formula : C40H56N6O11
- Molecular Weight : 796.9062 g/mol
- SMILES Notation : COc1c(N2CCNC(C2)C)c(C)cc2c1n(cc(c2=O)C(=O)O)C1CC1
The benzotriazole moiety in this compound is known to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the methoxyphenyl group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.
Antimicrobial Activity
Research has indicated that benzotriazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds containing the benzotriazole nucleus demonstrated mild to moderate antibacterial and antifungal activity against various strains, including Escherichia coli and Bacillus subtilis . The specific compound has shown promising results in inhibiting microbial growth, suggesting its potential as an antimicrobial agent.
Antiparasitic Activity
In vitro studies have demonstrated that certain benzotriazole derivatives possess antiparasitic properties. For instance, one derivative was found to effectively inhibit the growth of Trypanosoma cruzi, the causative agent of Chagas disease, with a notable dose-dependent effect observed . This suggests that the compound could be further explored for its efficacy against protozoan infections.
Anti-inflammatory and Analgesic Effects
The anti-inflammatory properties of benzotriazole derivatives have been documented, with some compounds exhibiting significant analgesic effects. These activities are attributed to their ability to modulate inflammatory mediators and pain pathways .
Case Studies
Several studies have focused on the biological evaluation of benzotriazole derivatives:
- Antimicrobial Evaluation : A series of benzotriazole derivatives were synthesized and screened for their antimicrobial activity. Compounds exhibited varying degrees of inhibition against bacterial strains, with some demonstrating superior activity compared to standard antibiotics .
- Antiparasitic Studies : In a study examining the effects of benzotriazole derivatives on Trypanosoma cruzi, it was found that specific compounds led to a significant reduction in parasite viability, indicating their potential as therapeutic agents for parasitic diseases .
- Analgesic Activity : Research on the analgesic effects of benzotriazole derivatives revealed that certain compounds could effectively reduce pain in animal models, suggesting their potential application in pain management therapies .
Data Summary Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
Substituent Variations in Benzotriazole Derivatives
N,N-Bis(2-ethylhexyl)-4-methyl-1H-benzotriazole-1-methylamine (): This analog replaces the 4-methoxyphenylethyl group with bulky 2-ethylhexyl chains.
(E)-2-(1H-Benzotriazol-1-yl)-N′-(4-hydroxy-3-methoxybenzylidene)acetohydrazide ():
- Features a benzylidene-hydrazide group instead of methanamine.
- The hydroxyl and methoxy groups introduce hydrogen-bonding capacity, which may improve target selectivity but reduce metabolic stability.
Methoxyphenyl-Containing Analogs
(4-Ethylbenzyl)[2-(4-methoxyphenyl)ethyl]amine (): Shares the 4-methoxyphenylethylamine moiety but lacks benzotriazole groups.
N-[5-[(1RS)-2-(4-Methoxyphenyl)-1-methylethyl]amino]-1-hydroxyethyl]-2-hydroxyphenyl]formamide (): Contains a 4-methoxyphenylethylamine chain with additional hydroxyl and formamide groups. The polar groups increase hydrophilicity (retention time = 2.2) compared to the target compound, suggesting distinct chromatographic behavior .
Antifungal and Antitumor Potential
- Benzotriazole Derivatives ():
- Compounds like 2-(1H-Benzotriazol-1-yl)-1-(2-fluorobenzoyl)ethyl 4-methylbenzoate exhibit broad-spectrum bioactivity due to the fluorobenzoyl group enhancing electrophilicity.
- The target compound’s 4-methoxyphenyl group may offer improved metabolic stability over halogenated analogs but could reduce reactivity toward nucleophilic targets .
Enzyme Inhibition and Metal Coordination
- The target compound’s benzotriazole groups could act as stronger Lewis bases, favoring coordination to transition metals like Cu or Pd in catalytic systems .
Chromatographic Behavior
Structural Characterization
Data Tables
Table 1: Comparative Physicochemical Properties
*Calculated based on molecular formula.
Table 2: Pharmacological Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
